4-Methoxy-3-(trifluoromethyl)phenol

Overview

Description

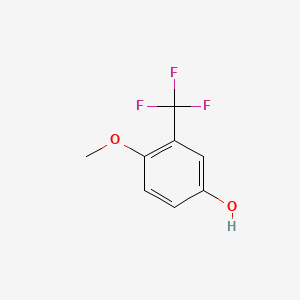

4-Methoxy-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C8H7F3O2 It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the trifluoromethylation of 4-methoxyphenol. This reaction typically employs trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroquinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

4-Methoxy-3-(trifluoromethyl)phenol serves as a building block in organic synthesis. It is utilized as a reagent in various chemical reactions, including:

- Formation of carbon-carbon bonds.

- Synthesis of complex organic molecules.

- Modification of existing compounds for specific applications.

Biology

Research has indicated that this compound exhibits potential biological activities :

- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting applications in developing antimicrobial agents.

- Anti-inflammatory Effects: The compound modulates inflammatory pathways by interacting with enzymes involved in these processes. It has shown efficacy in reducing inflammation in neuroinflammatory models.

- Antitumor Activity: Preliminary studies indicate that it may possess antitumor properties, with derivatives demonstrating activity against various cancer cell lines.

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development:

- Drug Development: The unique chemical structure allows for modifications that could enhance pharmacological properties, leading to novel therapeutic agents.

- Antiviral Properties: Initial findings suggest that it may inhibit viral replication, warranting further investigation into its antiviral capabilities.

Biochemical Interaction Studies

-

Interaction with Cytochrome P450 Enzymes:

- The compound interacts with cytochrome P450 enzymes, influencing the metabolism of xenobiotics and endogenous compounds. This interaction can lead to either inhibition or activation depending on the specific enzyme involved.

- Inhibition of Schistosoma mansoni Thioredoxin-Glutathione Reductase:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 4-Hydroxy-3-(trifluoromethyl)phenol

- 4-Methoxy-2-(trifluoromethyl)phenol

- 4-Methoxy-3-(trifluoromethyl)aniline

Uniqueness

4-Methoxy-3-(trifluoromethyl)phenol is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the phenol ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds .

Biological Activity

4-Methoxy-3-(trifluoromethyl)phenol, with the molecular formula C₈H₇F₃O and a molecular weight of approximately 192.14 g/mol, is an aromatic compound notable for its unique structural features, including a methoxy group and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, antitumor, and antiviral contexts.

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its pharmacological properties. The melting point of this compound ranges from 45°C to 47°C, and it typically appears as a pale yellow to colorless liquid.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate inflammatory pathways by interacting with enzymes involved in these processes. For instance, studies suggest that this compound can inhibit specific enzymes that play critical roles in neuroinflammatory conditions, potentially leading to therapeutic effects.

Antitumor Activity

The compound has also been investigated for its antitumor potential. Derivatives of this compound have demonstrated activity against various cancer cell lines. The introduction of the trifluoromethyl group is believed to enhance the potency and selectivity of these derivatives against specific tumor targets .

Antiviral Properties

In addition to its anti-inflammatory and antitumor activities, this compound has been explored for antiviral applications. Preliminary studies suggest that it may inhibit viral replication through mechanisms yet to be fully elucidated.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The trifluoromethyl group significantly alters the electronic properties of the molecule, which can affect its interaction with biological targets. Comparative studies with structurally similar compounds highlight its unique reactivity profile:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 4-Methoxy-3-(trifluoromethyl)aniline | Contains an amine group instead of hydroxyl | More basic properties; used in different syntheses |

| 3-Methoxy-5-(trifluoromethyl)phenol | Different positioning of substituents | Variations in reactivity due to substituent positions |

| 1-Methoxy-4-(trifluoromethyl)benzene | Methoxy group at position one | Aromatic stability; different applications |

| 3,5-Bis(trifluoromethyl)phenol | Two trifluoromethyl groups | Enhanced lipophilicity; potential for different biological activities |

This table illustrates how variations in structure can lead to differences in biological activity and application potential.

Case Studies and Research Findings

- Neuroinflammation : A study focused on the anti-inflammatory effects of this compound demonstrated its ability to reduce pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in neurodegenerative diseases characterized by inflammation.

- Cancer Cell Lines : In vitro assays using various cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxicity, with IC50 values indicating potent antitumor activity. These findings support further exploration into its use as a chemotherapeutic agent .

- Antiviral Activity : Preliminary antiviral assays indicated that this compound could inhibit viral replication in cell cultures, although detailed mechanisms remain to be investigated .

Q & A

Q. Basic: What are the key considerations for optimizing the synthesis of 4-Methoxy-3-(trifluoromethyl)phenol?

Methodological Answer:

The synthesis involves methylating 4-amino-2-(trifluoromethyl)phenol using iodomethane in dichloromethane with sodium hydride as a base. Key parameters include:

- Reaction Time : Extended stirring (48 hours at room temperature) ensures complete methylation .

- Purification : Slow evaporation of ethanol yields high-purity crystals (7 days).

- Stoichiometry : Excess iodomethane (3 equivalents) drives the reaction to completion.

- Safety : Sodium hydride requires handling under inert conditions due to its reactivity with moisture.

Q. Basic: How can spectroscopic and crystallographic methods characterize the structure of this compound?

Methodological Answer:

- X-ray Crystallography : The crystal structure reveals intramolecular C–H···F interactions (C6–H6A···F3, 2.34 Å) and intermolecular N–H···F/N hydrogen bonds stabilizing the lattice. Bond distances (e.g., C–O: 1.36 Å, C–F: 1.33–1.35 Å) align with trifluoromethyl-substituted aromatics .

- NMR : NMR detects the -CF group as a singlet (~-60 ppm), while NMR shows methoxy protons at ~3.8 ppm and aromatic protons as a multiplet .

Q. Basic: What physicochemical properties (e.g., acidity, solubility) are critical for handling this compound?

Methodological Answer:

- Acidity : The -CF group is strongly electron-withdrawing, lowering the pKa (~8–9) compared to phenol (pKa ~10). This enhances solubility in basic aqueous solutions .

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DCM, ethanol) but poorly soluble in water. Crystallization in ethanol is optimal .

Q. Advanced: How do intermolecular interactions in the crystal lattice influence the compound’s stability?

Methodological Answer:

The crystal structure is stabilized by:

- N–H···F/N Bonds : N–H0A···F1 (2.89 Å) and N–H0B···N (2.95 Å) form a 3D network.

- C–H···F Interactions : C1–H1C···F2 (2.42 Å) contributes to layer stacking.

These interactions were refined using SHELXL with riding H-atom constraints (U(H) = 1.2–1.5×U) .

Q. Advanced: How does the electronic effect of the -CF3_33 group impact reactivity in downstream applications (e.g., pesticide intermediates)?

Methodological Answer:

- Electron-Withdrawing Effect : The -CF group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the methoxy group.

- Pesticide Synthesis : As an intermediate, it undergoes coupling reactions (e.g., Ullmann or Suzuki) to form phthalic acid derivatives. Byproducts like unreacted phenol can be minimized via HPLC monitoring (C18 column, acetonitrile/water mobile phase) .

Q. Advanced: What analytical methods resolve contradictions in spectral data for derivatives of this compound?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Assigns overlapping aromatic signals and confirms regiochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (Exact mass: 192.1352 for CHFO) .

- X-ray Diffraction : Resolves ambiguities in substituent orientation, as seen in the 8.7° dihedral angle between the methoxy group and benzene ring .

Q. Advanced: How can computational modeling predict the compound’s behavior in catalytic systems?

Methodological Answer:

Properties

IUPAC Name |

4-methoxy-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPYTHVQEXWESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53903-59-6 | |

| Record name | 4-methoxy-3-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.